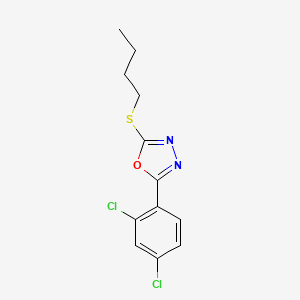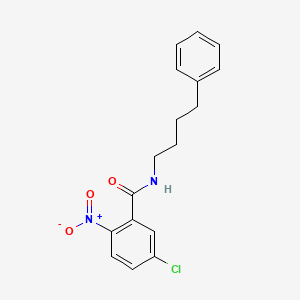
2-(2-chlorophenoxy)-N-(2,6-diethylphenyl)propanamide
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(2,6-diethylphenyl)propanamide, commonly known as Clofibric acid, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower the levels of triglycerides and cholesterol in the blood. Clofibric acid was first synthesized in the 1960s and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Clofibric acid works by activating the peroxisome proliferator-activated receptor alpha (PPARα) in the liver. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation, decreased triglyceride synthesis, and increased synthesis of high-density lipoprotein (HDL) cholesterol. Clofibric acid also activates the PPARγ receptor, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have various biochemical and physiological effects. It lowers the levels of triglycerides and cholesterol in the blood by increasing the breakdown of fatty acids and decreasing the synthesis of triglycerides. Clofibric acid also increases the levels of HDL cholesterol, which is known as the "good" cholesterol. It has been shown to improve insulin sensitivity and glucose tolerance in animal studies. Clofibric acid has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Clofibric acid has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is readily available and relatively inexpensive. Clofibric acid can be used to investigate the effects of PPARα and PPARγ activation on lipid and glucose metabolism. However, there are also some limitations to the use of Clofibric acid in lab experiments. It has been shown to have species-specific effects, meaning that its effects may differ between different animal species. Clofibric acid also has low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Clofibric acid. Further research is needed to investigate its effects on human metabolism and its potential use in the treatment of various diseases such as hyperlipidemia and atherosclerosis. Clofibric acid may also have potential use in the treatment of inflammatory diseases and cancer. Future studies may also investigate the use of Clofibric acid in combination with other drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Clofibric acid has been extensively studied for its scientific research applications. It has been used in various studies to investigate its effects on lipid metabolism, glucose homeostasis, and insulin resistance. Clofibric acid has also been studied for its potential use in the treatment of various diseases such as hyperlipidemia, atherosclerosis, and non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2,6-diethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-4-14-9-8-10-15(5-2)18(14)21-19(22)13(3)23-17-12-7-6-11-16(17)20/h6-13H,4-5H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSRVWZMKWLJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-fluorophenoxy)propanoyl]azepane](/img/structure/B4668585.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4668588.png)
![N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B4668592.png)
![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4668596.png)

![1-(4-bromophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4668617.png)
![1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4668621.png)
![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B4668634.png)

![3-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4668646.png)
![2-methoxy-4-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B4668653.png)
![4-butylphenyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B4668662.png)
![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B4668671.png)
